molecular formula C14H16F2O4 B8078551 Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate

Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate

Cat. No.: B8078551
M. Wt: 286.27 g/mol
InChI Key: SPOMZNBLSXGBOD-UHFFFAOYSA-N
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Description

The compound with the identifier “Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the reaction of an aldehyde containing reactive hydrogen with an epoxy resin to obtain an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure the consistency and quality of the final product. The industrial production methods also incorporate steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

The compound “Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound “Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A cephalosporin used for its antibacterial activity.

    CID 5479530: A cephalosporin with a similar structure and function.

Uniqueness

The uniqueness of “Ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate” lies in its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

ethyl 6-(3,4-difluorophenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O4/c1-2-19-14(18)13(17)5-3-4-8-20-10-6-7-11(15)12(16)9-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMZNBLSXGBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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